molecular formula C6H9Cl2N3 B13328317 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B13328317
M. Wt: 194.06 g/mol
InChI Key: MPRRICVBNPAQDP-UHFFFAOYSA-N
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Description

1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride typically involves the reaction of 4-chloropyrimidine with N-methylmethanamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then isolated and purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-(4-methoxypyrimidin-2-yl)-N-methylmethanamine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pyrimidine ring allows it to interact with nucleic acids and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

    4-Chloropyrimidine: A precursor in the synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine hydrochloride.

    N-methylmethanamine: Another precursor used in the synthesis.

    1-(4-Methoxypyrimidin-2-yl)-N-methylmethanamine: A derivative formed through nucleophilic substitution.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

1-(4-chloropyrimidin-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c1-8-4-6-9-3-2-5(7)10-6;/h2-3,8H,4H2,1H3;1H

InChI Key

MPRRICVBNPAQDP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC(=N1)Cl.Cl

Origin of Product

United States

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